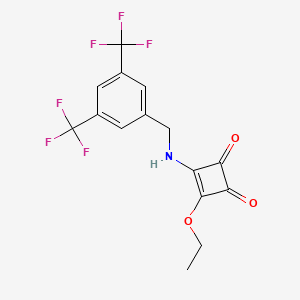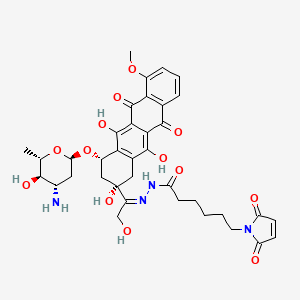![molecular formula C7H9N3O B12829412 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine](/img/structure/B12829412.png)
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine: is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions:
-
Reduction of 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one:
Starting Material: 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reagent: Lithium aluminium hydride (LiAlH4)
Solvent: Tetrahydrofuran (THF)
-
Bromination of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine:
Starting Material: 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Reagent: N-Bromosuccinimide (NBS)
Solvent: N,N-Dimethylformamide (DMF)
Conditions: The reaction is performed at 0°C for 2 hours.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation can lead to the formation of various oxidized derivatives depending on the reaction conditions.
-
Reduction:
Reagents: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually performed in anhydrous solvents such as THF or ethanol.
Products: Reduction typically yields the corresponding amine or alcohol derivatives.
-
Substitution:
Reagents: Halogenating agents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).
Conditions: Reactions are often carried out at low temperatures to control the rate of substitution.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound is being explored for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
作用機序
The exact mechanism of action of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s heterocyclic structure allows it to form stable complexes with these targets, influencing various biochemical pathways .
類似化合物との比較
- 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine
- 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one
- 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
Uniqueness:
- Functional Groups: The presence of an amine group at the 6-position distinguishes it from other similar compounds, potentially enhancing its reactivity and biological activity.
- Applications: Its unique structure makes it suitable for specific applications in drug development and material science, where other similar compounds may not be as effective .
特性
分子式 |
C7H9N3O |
|---|---|
分子量 |
151.17 g/mol |
IUPAC名 |
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine |
InChI |
InChI=1S/C7H9N3O/c8-6-2-1-5-7(10-6)9-3-4-11-5/h1-2H,3-4H2,(H3,8,9,10) |
InChIキー |
SXRTUTKXFWETMV-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(N1)N=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



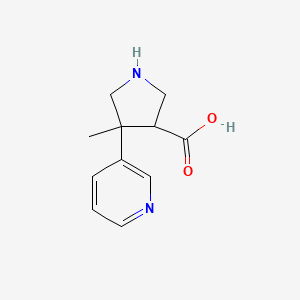
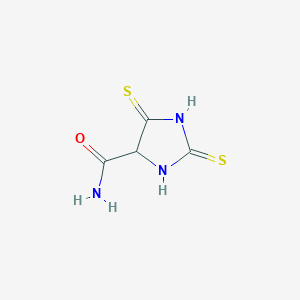

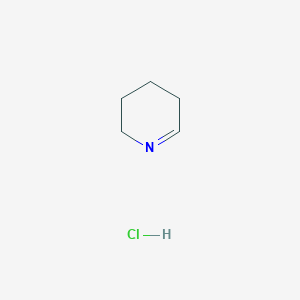

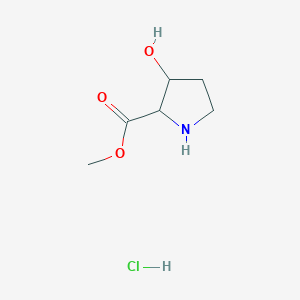


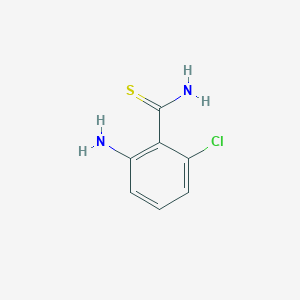

![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B12829380.png)
